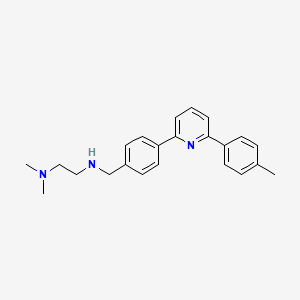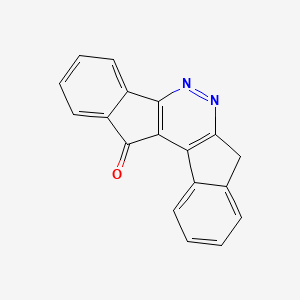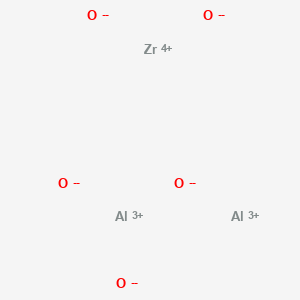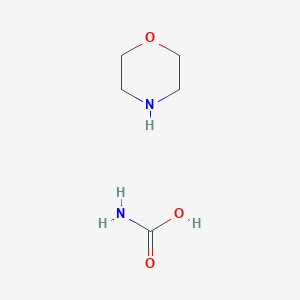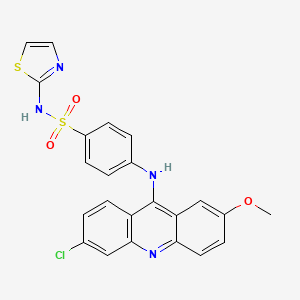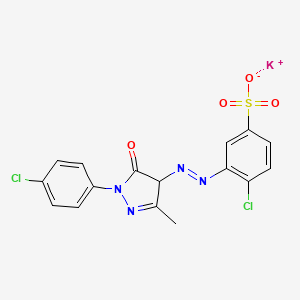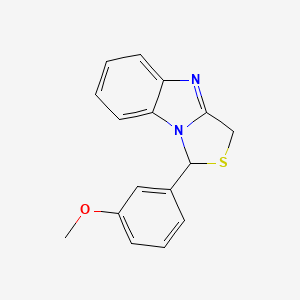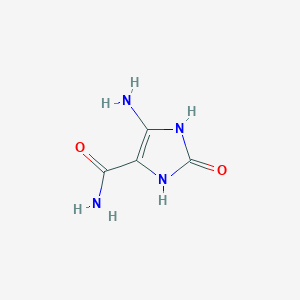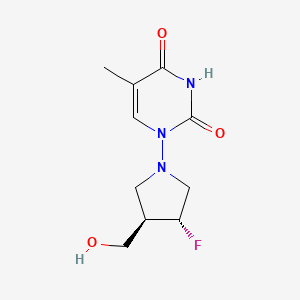
2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidinedione core substituted with a fluorinated pyrrolidinyl group and a methyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Fluorinated Pyrrolidinyl Group: This step involves the nucleophilic substitution of a suitable pyrrolidine derivative with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST).
Methylation: The final step involves the selective methylation of the pyrimidinedione core, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The pyrimidinedione core can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorinated pyrrolidinyl group.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolidinyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated pyrrolidinyl group can serve as a probe for investigating enzyme-substrate interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- exerts its effects involves interactions with specific molecular targets. The fluorinated pyrrolidinyl group can interact with enzymes and receptors, modulating their activity. The pyrimidinedione core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-bromo-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
Uniqueness
The presence of the fluorinated pyrrolidinyl group in 2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- imparts unique chemical and biological properties. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes the compound particularly valuable for applications requiring high specificity and stability.
Properties
CAS No. |
145828-68-8 |
|---|---|
Molecular Formula |
C10H14FN3O3 |
Molecular Weight |
243.23 g/mol |
IUPAC Name |
1-[(3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14FN3O3/c1-6-2-14(10(17)12-9(6)16)13-3-7(5-15)8(11)4-13/h2,7-8,15H,3-5H2,1H3,(H,12,16,17)/t7-,8+/m1/s1 |
InChI Key |
YSGKKVVPWXTYNO-SFYZADRCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)N2C[C@@H]([C@H](C2)F)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)N2CC(C(C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


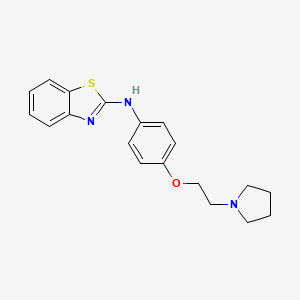

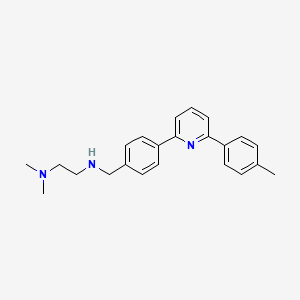
![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
